Dimethyl pyridine-2,6-dicarbodithioate

Description

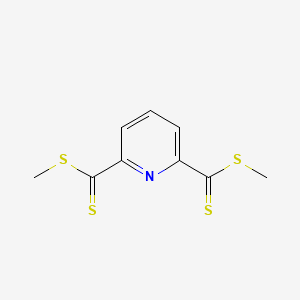

Structurally, it replaces the oxygen atoms in traditional carboxylate esters with sulfur, resulting in a thioester-like configuration. This substitution likely enhances its metal-chelating properties, making it a candidate for applications in coordination chemistry or catalysis . Potential applications may include agrochemicals or ligands, though explicit data from the provided evidence is absent.

Properties

CAS No. |

420134-12-9 |

|---|---|

Molecular Formula |

C9H9NS4 |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

dimethyl pyridine-2,6-dicarbodithioate |

InChI |

InChI=1S/C9H9NS4/c1-13-8(11)6-4-3-5-7(10-6)9(12)14-2/h3-5H,1-2H3 |

InChI Key |

IZBCNZFEHLDLAM-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)C1=NC(=CC=C1)C(=S)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl pyridine-2,6-dicarbodithioate can be synthesized through several methods. One common approach involves the reaction of pyridine-2,6-dicarbonyl dichloride with methanol under reflux conditions. This reaction yields dimethyl pyridine-2,6-dicarboxylate, which can then be converted to the dicarbodithioate derivative through further reactions with appropriate sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyridine-2,6-dicarbodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbodithioate groups to thiol or thioether functionalities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups onto the pyridine ring.

Scientific Research Applications

Dimethyl pyridine-2,6-dicarbodithioate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.

Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of metal-based drugs.

Industry: It is used in the production of specialty chemicals and as a ligand in catalysis.

Mechanism of Action

The mechanism by which dimethyl pyridine-2,6-dicarbodithioate exerts its effects involves its ability to coordinate with metal ions. The carbodithioate groups can chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways and processes. The specific molecular targets and pathways involved depend on the metal ion and the biological context.

Comparison with Similar Compounds

a. Dimethyl Pyridine-2,6-dicarboxylate

- Functional Groups : Carboxylate esters (COOCH₃) at positions 2 and 5.

- Synthesis : Prepared via esterification of pyridine-2,6-dicarboxylic acid or chlorination of hydroxymethyl precursors (e.g., HMDPA → CMDPA using SCl₂) .

- Spectral Data : For CMDPA, ¹H NMR shows singlets at 4.06 ppm (CH₃), 4.45 ppm (CH₂Cl), and 8.27 ppm (aromatic protons) .

- Applications : Intermediate in organic synthesis, pharmaceuticals, or pesticide precursors.

b. Dimethyl Pyridine-2,6-dicarbodithioate

- Functional Groups : Dithioate esters (CS₂CH₃) at positions 2 and 6.

- Spectral Data: Expected downfield shifts in ¹H NMR (vs. carboxylates) due to sulfur’s electronegativity. No direct evidence available.

- Applications : Likely stronger metal-binding capacity than carboxylates, suitable for catalytic or pesticidal uses (inferred from triazine derivatives in ).

Pesticide-Related Compounds

Triazine derivatives such as metribuzin metabolites (e.g., 6-(1,1-dimethylethyl)-1,2,4-triazine-3,5(2H,4H)-dione) and diclomezine share sulfur-containing functional groups but differ in core structure (triazine/pyridazine vs. pyridine) .

Pyridinium Salts and Ionic Derivatives

Older pyridinium salts (e.g., 1-methyl-pyridinium iodide complexes with diamines) highlight pyridine’s versatility in forming ionic species for materials science . This compound, being neutral, may instead serve as a ligand for transition metals.

Research Findings and Data Tables

Table 1: Comparative Analysis of Pyridine Derivatives

Table 2: Reactivity and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.